![molecular formula C13H23N2NaO4 B2570448 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate CAS No. 2197052-67-6](/img/structure/B2570448.png)
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate, also referred to as SBB, is a chemical compound belonging to the family of piperazine derivatives1. It has a molecular formula of C13H23N2NaO4 and a molecular weight of 294.3271.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.Molecular Structure Analysis
The molecular structure of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate consists of a piperazine ring, which is a heterocyclic amine, attached to a butanoate group. The piperazine ring is functionalized with a tert-butoxycarbonyl (Boc) group1.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.Physical And Chemical Properties Analysis
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate has a molecular weight of 294.3271. Unfortunately, I couldn’t find more specific information on the physical and chemical properties of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.Applications De Recherche Scientifique
Synthesis and Characterization
- Practical Asymmetric Synthesis : The compound underwent nucleophilic 1,2-addition with different organometallic reagents to give highly diastereomerically enriched adducts. X-ray crystallography confirmed the mechanisms depending on the organometallic reagent used. This method constitutes an attractive approach for extensive structure-activity studies in the search for novel ligands (Jiang et al., 2005).
Chemical Separation and Analysis
- Coordination Affinity and Catalytic Activity : An unusual skeletal rearrangement of piperazine into ethylenediamine was observed, indicating potential applications in the synthesis of metal-organic frameworks (MOFs) and catalysis in oxidation reactions. This showcases the compound's utility in creating highly active catalytic complexes (Astakhov et al., 2020).
Pharmaceutical Applications
- Anticonvulsant and Antinociceptive Activity : Derivatives of the compound, including piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, were synthesized as potential anticonvulsants. These hybrids, combining chemical fragments of known antiepileptic drugs, demonstrated broad spectra of activity across preclinical seizure models (Kamiński et al., 2016).
Molecular Dynamics and Simulation Studies
- Phase Behavior and Molecular Dynamics : The addition of biological buffers like HEPES into aqueous solutions of organic solvents showed that organic solvents can be excluded from water to form a new liquid phase. This indicates the compound's potential role in designing new benign separation auxiliary agents (Taha et al., 2013).
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.
Orientations Futures
I’m sorry, but I couldn’t find specific information on the future directions of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.
Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to scientific literature or contact a qualified scientist.
Propriétés
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.Na/c1-5-10(11(16)17)14-6-8-15(9-7-14)12(18)19-13(2,3)4;/h10H,5-9H2,1-4H3,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWQLLFAPGVYSO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N2NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

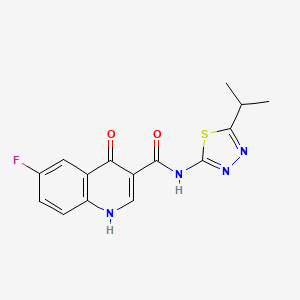
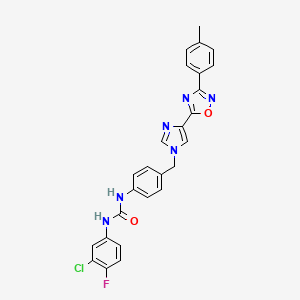
![methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570368.png)
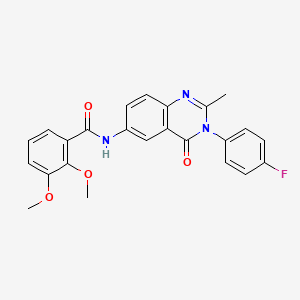
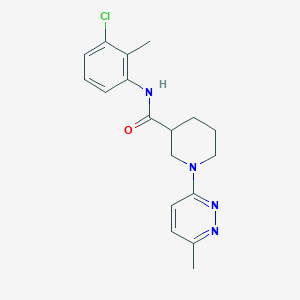
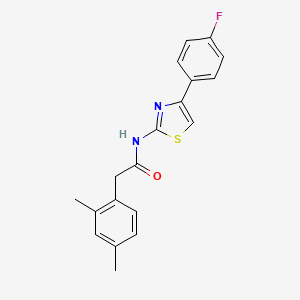
![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2570375.png)
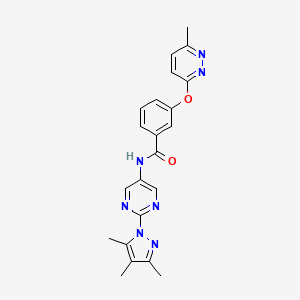
![3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2570379.png)
![1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2570380.png)
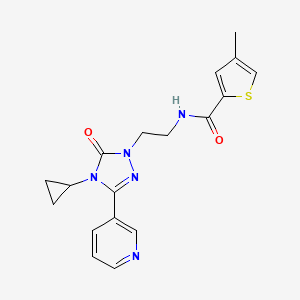
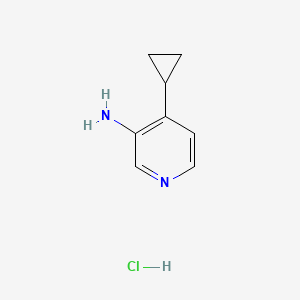
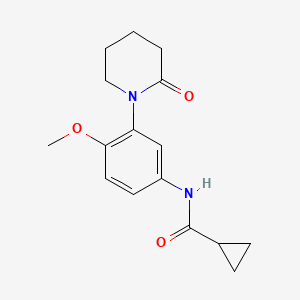
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2570388.png)